
N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide: is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of an iodine atom at the 5-position of the thiadiazole ring and an acetamide group makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide typically involves the iodination of a thiadiazole precursor followed by acetamidation. One common method includes:
Iodination: The thiadiazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures.
Acetamidation: The iodinated thiadiazole is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of N-(1,3,4-thiadiazol-2-yl)acetamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, in an organic solvent.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: N-(1,3,4-thiadiazol-2-yl)acetamide.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide is used as a building block in organic synthesis
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antifungal properties. It can be used as a lead compound for the development of new drugs targeting specific pathogens.
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may have anticancer properties. They can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and pesticides. Its ability to act as a precursor for various functionalized thiadiazoles makes it valuable in chemical manufacturing.
作用機序
The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The iodine atom and acetamide group play crucial roles in binding to these targets, leading to the disruption of their normal functions.
類似化合物との比較
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor.
N-(5-Nitro-1,3,4-thiadiazol-2-yl)acetamide: Exhibits antimicrobial properties.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide: Used in the synthesis of various pharmaceuticals.
Uniqueness: N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
特性
分子式 |
C4H4IN3OS |
|---|---|
分子量 |
269.07 g/mol |
IUPAC名 |
N-(5-iodo-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H4IN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |
InChIキー |
ALSIYSAQDNQOEE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN=C(S1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
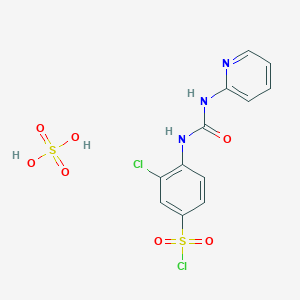

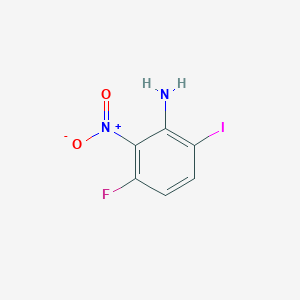
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)

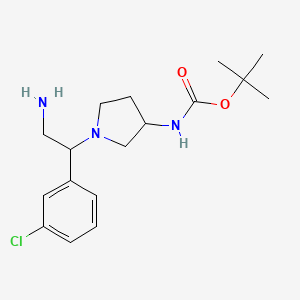

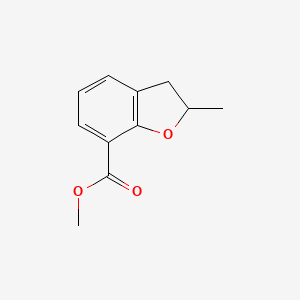
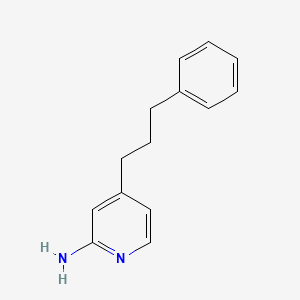

![N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)
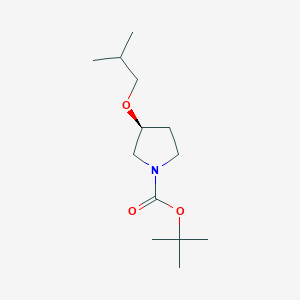
![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)
